molecular formula C14H13N3 B1287853 5-Amino-2-(benzylamino)benzonitrile CAS No. 952917-89-4

5-Amino-2-(benzylamino)benzonitrile

Cat. No. B1287853
CAS RN: 952917-89-4
M. Wt: 223.27 g/mol
InChI Key: CVXDKWLZMPOXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Amino-2-(benzylamino)benzonitrile is a chemical species that can be derived from benzonitrile through various synthetic pathways. It contains an amino group and a benzylamino substituent attached to the benzonitrile core structure. This compound is of interest due to its potential applications in the synthesis of other chemical entities and its role in chemical reactions that can lead to the formation of complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, the reaction of a dimethylamino derivative with benzonitrile leads to the formation of an α-amino lithium imide, which is a tetrameric cubane structure that stabilizes the metal centers and limits the cyclotrimerization of the benzonitrile moiety . Another study shows the synthesis of 5-amino-5-deoxy-L-iduronic acid derivatives from a benzylamino precursor, which involves hydrolysis and hydrogenolysis steps . These synthetic routes provide insights into the possible methods of synthesizing 5-Amino-2-(benzylamino)benzonitrile and related compounds.

Molecular Structure Analysis

The molecular structure of 5-Amino-2-(benzylamino)benzonitrile would likely involve intramolecular interactions that could influence its reactivity and stability. The tetrameric cubane structure mentioned in one study suggests that similar compounds can form stable structures with metal centers, which could be relevant for the molecular structure of 5-Amino-2-(benzylamino)benzonitrile .

Chemical Reactions Analysis

Chemical reactions involving amino and benzylamino groups have been explored in various contexts. For example, the Gould-Jacobs reaction with amino-substituted benzoxazoles leads to the formation of benzoxazolylaminomethylenemalononitriles, demonstrating the reactivity of amino groups in cyclization reactions . Additionally, the reaction of acylamino-substituted acrylonitriles with amino thiophenol results in the formation of oxazole derivatives, indicating the potential for 5-Amino-2-(benzylamino)benzonitrile to undergo similar transformations . The Dimroth rearrangement also shows the isomerization of amino and benzylamino triazoles, which could be relevant for the chemical behavior of 5-Amino-2-(benzylamino)benzonitrile .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-2-(benzylamino)benzonitrile are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The stability of the α-amino lithium imide structure suggests that 5-Amino-2-(benzylamino)benzonitrile may also exhibit stability due to its amino and benzylamino groups . The equilibrium between different forms of 5-amino-5-deoxy-L-iduronic acid indicates that 5-Amino-2-(benzylamino)benzonitrile could also exist in multiple forms, potentially influencing its solubility and reactivity . The physical constants reported for amino and benzylamino triazoles, including UV spectra and ionization constants, could be similar for 5-Amino-2-(benzylamino)benzonitrile, affecting its spectroscopic identification and acidity .

Scientific Research Applications

Xanthine Oxidase Inhibitory and Anti-inflammatory Activity

A study by Smelcerovic et al. (2015) investigated the inhibitory activity against xanthine oxidase and anti-inflammatory response of compounds including a structure similar to 5-Amino-2-(benzylamino)benzonitrile. The study found significant inhibitory effects and a promising anti-inflammatory response, indicating potential therapeutic applications in conditions associated with oxidative stress and inflammation Smelcerovic et al., 2015.

Synthesis and Chemical Transformations

Several research efforts have focused on synthesizing and transforming compounds related to 5-Amino-2-(benzylamino)benzonitrile for various chemical and pharmacological applications:

  • Shablykin, Chumachenko, and Brovarets (2010) explored reactions leading to oxazole derivatives, demonstrating the compound's utility in synthesizing heterocyclic structures Shablykin, Chumachenko, & Brovarets, 2010.
  • Nakamura et al. (2011) described methods for the preparation of monoamines and diaminocalix[4]arenes, showcasing the compound's versatility in complex organic syntheses Nakamura et al., 2011.

Antimicrobial and Antiproliferative Activity

Research by Liszkiewicz et al. (2003) involved the synthesis of new derivatives showing cytotoxic activity against human tumor cell lines, highlighting the compound's potential in developing anticancer agents Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003.

Catalysis and Reaction Mechanisms

Studies have also delved into the catalytic properties and reaction mechanisms involving compounds related to 5-Amino-2-(benzylamino)benzonitrile:

  • Reguillo et al. (2010) investigated the ruthenium-catalyzed hydrogenation of benzonitrile into benzylamine, providing insights into catalytic processes and potential industrial applications Reguillo et al., 2010.

Electrosynthesis and Organic Synthesis

Efforts by Nematollahi et al. (2016) on the electrochemical synthesis of new organic compounds emphasized the role of compounds like 5-Amino-2-(benzylamino)benzonitrile in green chemistry and electrosynthesis, showcasing innovative approaches to chemical synthesis Nematollahi, Hesari, Salehzadeh, Hesari, & Momeni, 2016.

Safety and Hazards

When handling 5-Amino-2-(benzylamino)benzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-amino-2-(benzylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDKWLZMPOXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589876
Record name 5-Amino-2-(benzylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952917-89-4
Record name 5-Amino-2-(benzylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.